Product packaging for dTDP-4-oxo-5-C-methyl-L-rhamnose(Cat. No.:)

dTDP-4-oxo-5-C-methyl-L-rhamnose

Cat. No.: B1218237
M. Wt: 560.3 g/mol
InChI Key: BZFIQNRMGGOSLJ-XGBCXMNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-4-oxo-5-C-methyl-L-rhamnose is a specialized nucleotide sugar derivative that serves as a crucial biosynthetic intermediate in the pathways of various bacterial secondary metabolites . With the molecular formula C17H26N2O15P2 and a molecular weight of 560.342 g/mol , this compound is part of the intricate biosynthesis of deoxysugars, which are essential components of many bacterial cell wall polysaccharides and virulence factors . The dTDP-L-rhamnose biosynthesis pathway is a validated drug target because L-rhamnose is a key building block for the cell wall polysaccharides of many significant human pathogens, including Mycobacterium tuberculosis and Streptococcus pyogenes, but is not produced by humans . Inhibiting this pathway disrupts cell wall integrity and bacterial viability, making enzymes in this route, and their intermediate compounds like this compound, subjects of high interest for the development of novel antibacterial agents . Researchers utilize this compound to study the function and kinetics of rhamnosyltransferases and other enzymes involved in the construction of complex glycans . Its primary research value lies in enzymology studies, pathway elucidation, and high-throughput screening for inhibitors that target the biosynthesis of dTDP-activated deoxysugars. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2O15P2 B1218237 dTDP-4-oxo-5-C-methyl-L-rhamnose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O15P2

Molecular Weight

560.3 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-dihydroxy-6,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H26N2O15P2/c1-7-5-19(16(25)18-14(7)24)10-4-8(20)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(22)11(21)13(23)17(2,3)32-15/h5,8-12,15,20-22H,4,6H2,1-3H3,(H,26,27)(H,28,29)(H,18,24,25)/t8-,9+,10+,11-,12+,15+/m0/s1

InChI Key

BZFIQNRMGGOSLJ-XGBCXMNYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(=O)C(O3)(C)C)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H](C(=O)C(O3)(C)C)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(=O)C(O3)(C)C)O)O)O

Origin of Product

United States

Biosynthetic Pathway of Dtdp 4 Oxo 5 C Methyl L Rhamnose

Initial Steps: Precursor Formation

The journey to dTDP-4-oxo-5-C-methyl-L-rhamnose begins with the synthesis of a key precursor, dTDP-D-glucose. This foundational step is critical, as it links primary metabolism to the specialized pathway of deoxysugar formation.

Conversion of Glucose-1-Phosphate to dTDP-D-Glucose

The initial reaction in this biosynthetic pathway is the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP). researchgate.netox.ac.uk This reaction produces dTDP-D-glucose and pyrophosphate. This conversion is a crucial entry point, channeling a product of glycolysis and glycogenolysis into the pathway for modified sugar synthesis.

Enzymatic Catalysis of dTDP-D-Glucose Pyrophosphorylase (RmlA / RfbA)

The enzyme responsible for this pivotal conversion is dTDP-D-glucose pyrophosphorylase, also known as RmlA or RfbA. nih.govnih.gov RmlA is a glucose-1-phosphate thymidylyltransferase that facilitates the nucleophilic attack of the oxygen from glucose-1-phosphate on the α-phosphate of dTTP. researchgate.net This enzyme typically follows a sequential ordered Bi-Bi mechanism, where substrate binding and product release occur in a specific sequence. nih.gov The activity of RmlA is often subject to feedback inhibition by the final product of the pathway, dTDP-L-rhamnose, which helps to regulate the production of these sugar nucleotides. nih.gov

EnzymeSubstratesProduct
dTDP-D-Glucose Pyrophosphorylase (RmlA / RfbA)Glucose-1-Phosphate, dTTPdTDP-D-Glucose

Core Deoxy Sugar Formation Cascade

Following the formation of dTDP-D-glucose, a cascade of enzymatic reactions begins the process of modifying the glucose moiety to form the deoxy sugar core. This phase is characterized by dehydration and epimerization events.

dTDP-D-Glucose 4,6-Dehydratase (RmlB / RfbB) Activity

The second enzyme in the pathway, dTDP-D-glucose 4,6-dehydratase (RmlB or RfbB), catalyzes the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netproteopedia.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes a tightly bound NAD+ cofactor. wikipedia.orgnih.gov The RmlB enzyme is typically a homodimer. nih.govresearchgate.net

The reaction mechanism of RmlB involves an oxidation-reduction process. researchgate.netjmb.or.kr Initially, the C4 hydroxyl group of the glucose residue is oxidized by the enzyme-bound NAD+ to form a 4-keto intermediate. researchgate.net This is followed by the elimination of a water molecule from C5 and C6, and the subsequent reduction of the C6 position, leading to the final product, dTDP-4-keto-6-deoxy-D-glucose. researchgate.net This intermediate is a critical branch point for the synthesis of various deoxy sugars. jmb.or.kr

EnzymeSubstrateProductCofactor
dTDP-D-Glucose 4,6-Dehydratase (RmlB / RfbB)dTDP-D-GlucosedTDP-4-keto-6-deoxy-D-glucoseNAD+

Epimerization Reactions

The pathway continues with epimerization reactions that alter the stereochemistry at specific carbon centers of the sugar ring. The enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) is responsible for catalyzing a double epimerization at both the C3 and C5 positions of the sugar. nih.govnih.gov This remarkable transformation rearranges the stereochemistry to produce dTDP-4-keto-L-rhamnose. frontiersin.org RmlC represents a distinct class of epimerases and its dimeric structure forms a substrate-binding site between the two monomers. nih.gov

dTDP-4-keto-6-deoxyglucose 3,5-Epimerase (RmlC / RfbC) Function

The enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, commonly known as RmlC or RfbC, is a pivotal catalyst in the biosynthesis of L-rhamnose and its derivatives. nih.govuniprot.org It belongs to the cupin superfamily and typically functions as a homodimer. mdpi.com The primary role of RmlC is to reconfigure the stereochemistry of its substrate, dTDP-4-keto-6-deoxy-D-glucose.

This enzyme specifically catalyzes the epimerization at two chiral centers, C3' and C5', of the glucose moiety. uniprot.orgbiorxiv.org This dual epimerization is a remarkable feat of enzymatic control, proceeding without the need for any cofactors. mdpi.com The proposed catalytic mechanism involves a His-Asp dyad within the active site. A conserved histidine residue is believed to abstract protons from both C3 and C5, facilitated by a nearby aspartate. mdpi.com Additionally, a tyrosine residue (Tyr134) has been identified as essential for the epimerization process, particularly for proton incorporation at C5. mdpi.com

The enzymatic action of RmlC converts dTDP-4-keto-6-deoxy-D-glucose into its L-epimer, dTDP-4-keto-L-rhamnose, which is also known as dTDP-4-dehydro-L-rhamnose or dTDP-6-deoxy-L-lyxo-4-hexulose. uniprot.orgmdpi.comnih.gov This product is the common precursor for both the canonical dTDP-L-rhamnose pathway and the branch leading to C-methylated variants. In the standard pathway, RmlC's product would next be reduced by RmlD (dTDP-4-keto-L-rhamnose reductase). frontiersin.org However, for the synthesis of this compound, this intermediate serves as the substrate for a distinct methylation event.

The 5-C-Methylation Event

The defining step in the formation of this compound is the addition of a methyl group to the C5 position of the hexose (B10828440) ring. This reaction represents a critical branch point, diverting the dTDP-4-keto-L-rhamnose intermediate away from the standard L-rhamnose pathway. This type of C-C bond formation on a sugar backbone is characteristic of the biosynthesis of many specialized deoxysugars, often found in antibiotics and other bioactive natural products. nih.govnih.gov

Proposed Enzymatic Methylation Mechanism for 5-C-Methyl Group Incorporation

The enzymatic C-methylation of sugar nucleotides is generally catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov The proposed mechanism for the C5-methylation of dTDP-4-keto-L-rhamnose involves a nucleophilic attack from the sugar ring onto the electrophilic methyl group of the SAM cofactor. wikipedia.org

The presence of the keto group at C4 enhances the acidity of the proton at C5, making it susceptible to abstraction by a basic residue in the enzyme's active site. This deprotonation would generate a nucleophilic enolate intermediate. This enolate then attacks the methyl group of SAM in an SN2-like reaction, forming the new C-C bond at the C5 position. researchgate.net SAM is converted to S-adenosyl-L-homocysteine (SAH) in the process. wikipedia.org This mechanism is consistent with that observed in the biosynthesis of other branched-chain deoxysugars, such as L-noviose and L-mycarose. nih.govresearchgate.net

Identification of Candidate Methyltransferases (e.g., EC 2.1.1.-)

While the specific enzyme for the synthesis of this compound is not extensively characterized in all organisms, several candidate C-methyltransferases that act on deoxysugar nucleotides have been identified. These enzymes fall under the EC 2.1.1.- classification for methyltransferases.

A prime candidate is an enzyme explicitly named dTDP-4-dehydro-β-L-rhamnose C5-methyltransferase (EC 2.1.1.-), which has been identified in Actinoalloteichus caeruleus. metacyc.org This enzyme catalyzes the precise reaction required: the methylation of the RmlC product at the C5 position.

Another well-studied example comes from the biosynthesis of the antibiotic novobiocin, which contains the C-methylated sugar L-noviose. The gene product NovU from Streptomyces spheroides is a putative C5-methyltransferase. nih.gov It is believed to catalyze the C5-methylation of a dTDP-4-keto-hexose intermediate during noviose formation, making it a strong functional analog for the enzyme sought in this pathway. nih.gov

Enzyme Name/IdentifierSource OrganismSubstrateProductFunction in Pathway
dTDP-4-dehydro-β-L-rhamnose C5-methyltransferase Actinoalloteichus caeruleusdTDP-4-dehydro-β-L-rhamnoseThis compoundCatalyzes the specific C5 methylation. metacyc.org
NovU Streptomyces spheroidesdTDP-4-keto-6-deoxy-D-glucose (putative)dTDP-5-C-methyl-4-keto-6-deoxy-D-glucose (putative)C5-methylation in L-noviose biosynthesis. nih.gov

Subsequent Modifications Leading to this compound Configuration

The name of the target compound, this compound, indicates that the pathway culminates with the molecule in its 4-oxo state. After the C5-methylation of the dTDP-4-keto-L-rhamnose intermediate, no further modifications such as reduction or epimerization are required to reach this specific configuration. The final structure is the direct product of the C5-methyltransferase acting on the product of the RmlC enzyme.

Stereospecificity and Chirality Control in Pathway Branching

The stereochemical configuration of this compound is meticulously controlled by the high specificity of the enzymes in its biosynthetic pathway. The chirality is established in two key stages:

Epimerization by RmlC : The RmlC enzyme establishes the crucial L-lyxo configuration (characteristic of L-rhamnose) by precisely inverting the stereocenters at C3 and C5 of the initial D-gluco substrate. This step is foundational, producing the correct stereoisomer, dTDP-4-keto-L-rhamnose, for subsequent steps.

Methyltransferase Recognition : The C5-methyltransferase must exhibit strict substrate specificity, recognizing only the dTDP-4-keto-L-rhamnose product of RmlC. The methylation event itself creates a new quaternary carbon at C5, locking in the stereochemistry established by RmlC.

The branching of the pathway is dictated by the metabolic fate of the dTDP-4-keto-L-rhamnose intermediate. In organisms that produce both standard L-rhamnose and its C5-methylated derivative, this intermediate stands at a metabolic crossroads. It can either be reduced by RmlD to form dTDP-L-rhamnose or be intercepted by the C5-methyltransferase to be shunted into the pathway for C5-methylated sugar synthesis. This partitioning is a key point of regulation in the biosynthesis of these specialized glycans.

Relationship to the Canonical dTDP-L-Rhamnose Biosynthesis Pathway

The formation of this compound utilizes the majority of the enzymatic machinery from the canonical dTDP-L-rhamnose pathway. This canonical pathway is a highly conserved four-step process in many bacteria, responsible for producing the essential precursor dTDP-L-rhamnose, which is a common component of bacterial cell walls and other glycoconjugates. researchgate.netnih.govbiorxiv.orgnih.gov The biosynthesis of this compound diverges from this main pathway after the third enzymatic step.

The initial three reactions are shared between the two pathways:

Step 1: Formation of dTDP-D-glucose. The pathway initiates with the enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the reaction between glucose-1-phosphate and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose. researchgate.netnih.gov

Step 2: Dehydration to dTDP-4-keto-6-deoxy-D-glucose. The second step involves the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB), which converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. nih.govbiorxiv.org

Step 3: Epimerization to dTDP-4-oxo-L-rhamnose. The third enzyme, dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC), acts on dTDP-4-keto-6-deoxy-D-glucose to produce the pivotal intermediate, dTDP-4-oxo-L-rhamnose (also known as dTDP-4-keto-L-rhamnose). uniprot.orgpsu.edunih.gov This compound serves as the branch point for the two pathways.

At this juncture, the metabolic routes diverge. In the canonical pathway, a fourth enzyme, dTDP-4-dehydrorhamnose reductase (RmlD), would reduce dTDP-4-oxo-L-rhamnose to the final product, dTDP-L-rhamnose. researchgate.netnih.gov However, for the synthesis of this compound, a different enzymatic activity is employed.

Divergence to this compound:

Instead of reduction by RmlD, the intermediate dTDP-4-oxo-L-rhamnose undergoes a methylation reaction. This step is catalyzed by a methyltransferase that utilizes S-Adenosyl-L-methionine (SAM) as the methyl donor. The reaction involves the transfer of a methyl group to the C5 position of the rhamnose sugar, resulting in the formation of this compound. modelseed.org

The table below outlines the comparative steps of the two biosynthetic pathways.

StepCanonical dTDP-L-Rhamnose PathwayBiosynthesis of this compound
1 Glucose-1-phosphate + dTTP → dTDP-D-glucose (Enzyme: RmlA)Glucose-1-phosphate + dTTP → dTDP-D-glucose (Enzyme: RmlA)
2 dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose (Enzyme: RmlB)dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose (Enzyme: RmlB)
3 dTDP-4-keto-6-deoxy-D-glucosedTDP-4-oxo-L-rhamnose (Enzyme: RmlC)dTDP-4-keto-6-deoxy-D-glucosedTDP-4-oxo-L-rhamnose (Enzyme: RmlC)
4 dTDP-4-oxo-L-rhamnose + NADPH → dTDP-L-rhamnose + NADP+ (Enzyme: RmlD)dTDP-4-oxo-L-rhamnose + S-Adenosyl-L-methionine → This compound + S-Adenosyl-homocysteine (Enzyme: Methyltransferase)

Enzymology of Dtdp 4 Oxo 5 C Methyl L Rhamnose Biosynthesis

Characterization of Key Biosynthetic Enzymes

The initial stages of dTDP-L-rhamnose biosynthesis are catalyzed by RmlA and RmlB. These enzymes are highly conserved among various microorganisms. nih.gov

Substrate Specificity and Catalytic Efficiency

RmlA (Glucose-1-Phosphate Thymidylyltransferase):

RmlA catalyzes the condensation of dTTP and glucose-1-phosphate (G-1-P) to produce dTDP-D-glucose and pyrophosphate. nih.gov The enzyme exhibits specificity for its substrates. The thymidine (B127349) base is recognized through hydrogen bonds with specific amino acid residues (G10, Q82, and G87), with a tight loop structure favoring pyrimidine (B1678525) bases over purines. nih.gov While dTTP is the primary substrate, RmlA can also accept UTP and dUTP. nih.gov The glucose moiety is bound through a combination of hydrogen bonds and van der Waals interactions. nih.gov Studies on RmlA from various organisms, such as Pseudomonas aeruginosa and Escherichia coli, have shown that while wild-type enzymes have a degree of substrate promiscuity, mutations can further broaden the range of accepted nucleotide and sugar substrates. nih.gov

RmlB (dTDP-D-Glucose 4,6-Dehydratase):

RmlB catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net This enzyme is highly specific for its substrate, dTDP-D-glucose. The active site contains conserved residues that are critical for catalysis. wisc.edu Mutagenesis studies on E. coli RmlB have shown that altering key residues, such as Asp135, Glu136, Glu198, Lys199, and Tyr301, can significantly decrease the enzyme's catalytic efficiency. wisc.edu

EnzymeSubstrate(s)Product(s)Catalytic Efficiency Insights
RmlA dTTP, Glucose-1-PhosphatedTDP-D-glucose, PyrophosphateSpecific for thymidine, but can accept other pyrimidine nucleotides. nih.gov Mutations can broaden substrate scope. nih.gov
RmlB dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseHighly specific for its substrate. wisc.edu Key active site residues are crucial for efficiency. wisc.edu

Cofactor Requirements and Recycling (e.g., NAD(P)H)

RmlA:

The reaction catalyzed by RmlA does not directly require a cofactor for the chemical transformation itself. nih.gov

RmlB:

RmlB is an NAD⁺-dependent enzyme. wikipedia.org The enzyme tightly binds NAD⁺, which acts as a transient oxidizing agent during the catalytic cycle. wikipedia.org The NAD⁺ is regenerated at the end of each catalytic cycle, meaning it functions as a prosthetic group and is not consumed. wisc.edu The catalytic mechanism involves the oxidation of the substrate by NAD⁺ to form an intermediate and NADH, followed by dehydration and then reduction by the newly formed NADH to yield the final product and regenerate NAD⁺. wisc.edu

EnzymeCofactorRole of CofactorRecycling
RmlA None directly requiredN/AN/A
RmlB NAD⁺Transient oxidation of the substrateRegenerated in each catalytic cycle wisc.edu

pH and Temperature Optima for Enzyme Activity

The optimal pH and temperature for enzyme activity are crucial parameters for understanding their function. While specific data for the enzymes directly involved in dTDP-4-oxo-5-C-methyl-L-rhamnose biosynthesis are not extensively detailed in the provided search results, general principles of enzyme kinetics apply. Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. patsnap.com For instance, the activity of a thermophilic bacterial carboxylase shows a clear dependence on both pH and temperature, with an optimal temperature of 50-55°C and an optimal pH of 7.0-7.3. nih.gov Deviations from these optima can lead to a significant loss of activity. patsnap.com It's also important to note that the determined "optimum temperature" can be influenced by the duration of the assay, as thermal denaturation can affect the results of longer experiments. plos.org

Detailed Enzymatic Mechanisms

RmlA: Glucose-1-Phosphate Thymidylyltransferase

RmlA catalyzes the formation of dTDP-D-glucose through a sequential ordered Bi-Bi mechanism. nih.gov In this mechanism, the substrates bind to the enzyme in a specific order, and the products are released in a specific order. nih.gov The reaction involves the nucleophilic attack of the phosphate (B84403) oxygen of G-1-P on the α-phosphate of dTTP, leading to the formation of dTDP-D-glucose and the release of pyrophosphate. nih.govresearchgate.net The active site is located in a deep pocket formed by the core and sugar-binding domains of the enzyme. nih.govresearchgate.net The enzyme from P. aeruginosa is a homotetramer. nih.gov

RmlB: dTDP-D-Glucose 4,6-Dehydratase

The catalytic mechanism of RmlB is a multi-step process that involves oxidation, dehydration, and reduction. wisc.edursc.org

Oxidation: The enzyme-bound NAD⁺ oxidizes the C4 hydroxyl group of the glucose moiety of dTDP-D-glucose to a keto group, forming dTDP-4-ketoglucose and NADH. wisc.edu This oxidation proceeds through a concerted asynchronous mechanism. rsc.org

Dehydration: A water molecule is eliminated from C5 and C6 of the sugar ring. wisc.edu This step is thought to be assisted by general acid-base catalysis involving conserved acidic residues, such as glutamate (B1630785) and aspartate, and proceeds through an enolate intermediate. wisc.edursc.org

Reduction: The hydride from the newly formed NADH is transferred back to C6 of the sugar intermediate. wisc.edursc.org A conserved tyrosine residue (Tyr151 in Streptomyces venezuelae) donates a proton to the C4-keto group, resulting in the final product, dTDP-4-keto-6-deoxy-D-glucose, and the regeneration of the enzyme-bound NAD⁺. rsc.org

The biosynthesis of deoxysugars is a critical pathway in many bacteria, providing essential precursors for cell wall components, such as lipopolysaccharides, and for the glycosylation of natural products like antibiotics. The pathway leading to dTDP-L-rhamnose is one of the most well-characterized routes for 6-deoxysugar formation. mdpi.com A variation of this pathway leads to the formation of this compound, a modified sugar intermediate found in the biosynthesis of certain polyketide sugar units. genome.jp This article focuses on the specific enzymatic steps involved in generating this methylated, 4-oxo intermediate, building upon the canonical dTDP-L-rhamnose pathway.

3 RmlC: dTDP-4-Keto-6-Deoxyglucose 3,5-Epimerase

The enzyme dTDP-4-keto-6-deoxyglucose 3,5-epimerase, commonly known as RmlC, is the third enzyme in the canonical dTDP-L-rhamnose biosynthetic pathway. nih.govnih.gov Its primary function is to catalyze the double epimerization at the C3' and C5' positions of the substrate, dTDP-4-keto-6-deoxy-D-glucose. nih.gov This transformation is crucial as it inverts the stereochemistry from the D-xylo configuration to the L-lyxo configuration, yielding dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-dehydro-L-rhamnose). nih.govdrugbank.com

RmlC is a cofactor-independent enzyme that operates as a dimer. researchgate.net The enzyme is a validated target for antibacterial drugs because the dTDP-L-rhamnose pathway is essential for many pathogenic bacteria but is absent in humans. nih.govst-andrews.ac.uk Structural studies from various organisms, including Pseudomonas aeruginosa, Streptococcus suis, and Mycobacterium tuberculosis, reveal a highly conserved dimeric structure, despite low sequence identity in some cases. proteopedia.orgnih.gov

The reaction catalyzed by RmlC is a key step in defining the "L-rhamnose" stereochemistry of the final product. By creating the L-lyxo intermediate, RmlC sets the stage for the subsequent reduction step that finalizes the sugar's configuration.

The catalytic mechanism of RmlC is complex, involving four distinct, stereospecific proton transfers to achieve the epimerization at two separate carbon centers (C3' and C5'). drugbank.com Unlike many epimerases, RmlC does not require a cofactor like NAD+. Instead, the mechanism is proposed to proceed through proton abstraction and addition, facilitated by key amino acid residues within the active site. researchgate.net

High-resolution structural analyses combined with mutational studies have allowed for the identification of the catalytic residues and a proposed mechanism. drugbank.comnih.gov The reaction is thought to proceed via an enolate intermediate. The active site architecture positions the substrate for sequential deprotonation and reprotonation events at C3' and C5'.

A significant finding from structural studies is that the substrate undergoes a major conformational change during catalysis. drugbank.com The proposed reaction intermediate adopts an unusual twist-boat conformation, which is a high-energy state that facilitates the stereochemical inversions. nih.govdrugbank.com This detailed understanding of the reaction intermediates and the roles of specific catalytic residues provides a foundation for the rational design of potent RmlC inhibitors. drugbank.com

4 Enzymes Mediating 5-C-Methyl Group Introduction (e.g., S-adenosylmethionine-dependent methyltransferases)

The introduction of a methyl group at the C5 position of the sugar ring is a key modification that distinguishes the biosynthesis of this compound from the canonical rhamnose pathway. This methylation step is typically catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govnih.gov These enzymes utilize SAM as a methyl donor to transfer a methyl group to a variety of substrates, including nucleotide sugars. nih.govebi.ac.uk

While the specific enzyme for this reaction in the context of this compound is not extensively characterized in all organisms, analogous pathways provide significant insight. The biosynthesis of the deoxysugar L-noviose, a component of the antibiotic novobiocin, involves a C5 methylation step. metacyc.org In this pathway, a SAM-dependent methyltransferase acts on a dTDP-4-keto-6-deoxyhexulose intermediate, similar to the substrate in the rhamnose pathway, to add a methyl group. metacyc.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) database identifies this compound as an intermediate in polyketide sugar unit biosynthesis, further supporting its formation via a dedicated enzymatic step. genome.jp

The reaction likely proceeds after the action of RmlA and RmlB, which produce dTDP-4-keto-6-deoxy-D-glucose, and before or concurrently with the epimerization steps. A C-methyltransferase would use this intermediate, forming dTDP-4-keto-5-C-methyl-6-deoxy-D-glucose, which would then be acted upon by an epimerase like RmlC to establish the L-configuration.

5 Reductases or Other Enzymes Shaping the 4-Oxo and L-Rhamnose Stereochemistry

The final step in the canonical biosynthesis of dTDP-L-rhamnose is the reduction of the C4'-keto group of dTDP-4-dehydro-L-rhamnose. mdpi.com This reaction is catalyzed by dTDP-4-dehydrorhamnose reductase, also known as RmlD. ebi.ac.uk RmlD is an NADPH-dependent reductase that belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov The reduction it catalyzes is stereospecific, yielding the C4'-hydroxyl group with the correct stereochemistry to form the final product, dTDP-L-rhamnose. ebi.ac.uk

The designation "this compound" indicates that this reduction step has not yet occurred. The compound exists as a 4-keto intermediate. The L-rhamnose stereochemistry at positions C3 and C5 is established prior to this final reduction by the epimerase RmlC. nih.gov Therefore, the 4-oxo intermediate already possesses the L-lyxo configuration. A subsequent reduction of the 4-oxo group by an RmlD-like reductase would complete the synthesis of the fully formed, methylated rhamnose sugar nucleotide. In some pathways for modified sugars, the reductase may exhibit different substrate specificity to accommodate the methylated sugar, or a distinct, specialized reductase may be involved. frontiersin.org

Compound List

Genetic Organization and Regulation of Biosynthesis Pathways

Gene Clusters Encoding dTDP-L-rhamnose Biosynthesis Enzymes

The enzymatic machinery for the synthesis of dTDP-L-rhamnose is encoded by a set of genes commonly designated as the rml or rfb genes. These genes are frequently found clustered together on the chromosome in many bacteria.

The core pathway for dTDP-L-rhamnose biosynthesis from glucose-1-phosphate involves four key enzymatic reactions catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes nih.gov. These genes have been identified and functionally characterized in a wide range of bacteria.

The functions of these core enzymes are as follows:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the first step, the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose nih.govresearchgate.net.

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose nih.govresearchgate.net.

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose nih.govresearchgate.net.

RmlD (dTDP-4-keto-L-rhamnose reductase): Performs the final reduction step to produce dTDP-L-rhamnose researchgate.net.

While these core genes are responsible for the synthesis of the dTDP-L-rhamnose precursor, the specific enzymes that would subsequently modify this molecule to dTDP-4-oxo-5-C-methyl-L-rhamnose, namely a C5-methyltransferase and a C4-oxidoreductase, are not well-documented in the context of a complete and characterized biosynthetic gene cluster. However, the existence of methyltransferases acting on rhamnose moieties in other biosynthetic pathways, such as the O-methyltransferase CalS11 in calicheamicin (B1180863) biosynthesis, suggests that such modifying enzymes can be associated with deoxysugar biosynthetic clusters nih.govacs.org.

GeneEnzymeFunction in dTDP-L-rhamnose BiosynthesisReferences
rmlA (rfbA)Glucose-1-phosphate thymidylyltransferaseConversion of glucose-1-phosphate to dTDP-D-glucose nih.govresearchgate.net
rmlB (rfbB)dTDP-D-glucose 4,6-dehydrataseConversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose nih.govresearchgate.net
rmlC (rfbC)dTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseEpimerization to dTDP-4-keto-L-rhamnose nih.govresearchgate.net
rmlD (rfbD)dTDP-4-keto-L-rhamnose reductaseReduction to dTDP-L-rhamnose researchgate.net

In many bacteria, the rml genes are organized into operons, ensuring the coordinated expression of the biosynthetic enzymes. The specific gene order within these operons can vary between different species. For instance, in Pseudomonas aeruginosa, the genes are organized in the rmlBDAC operon, which is regulated by the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS nih.gov. In contrast, Lactococcus lactis possesses an rfbACBD operon for dTDP-rhamnose biosynthesis.

The transcriptional organization of these gene clusters often includes promoter regions upstream of the first gene in the operon. In P. aeruginosa, the rmlBDAC operon has been shown to possess three promoters, with one major promoter being dependent on the stationary phase sigma factor σS and the quorum-sensing system nih.gov. Similarly, in Escherichia coli, the genes for L-rhamnose metabolism are organized in a regulon that includes the rhaBAD operon, which is controlled by the RhaS and RhaR transcriptional regulators in response to the presence of L-rhamnose mdpi.comnih.gov.

The genetic organization for the synthesis of this compound would likely involve the core rml operon in conjunction with genes encoding the necessary modifying enzymes. However, a specific operon structure for this complete pathway has not been definitively characterized.

Comparative Genomics of dTDP-L-rhamnose Pathways

Comparative genomic analyses have revealed insights into the distribution, conservation, and evolution of the dTDP-L-rhamnose biosynthetic pathway across various microbial taxa.

The genes for dTDP-L-rhamnose biosynthesis are widely distributed among bacteria and are also found in some archaea nih.gov. This pathway is crucial for the production of various cell surface structures, including lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. The conservation of the rml genes across diverse species highlights their fundamental role in microbial physiology.

Comparative genomic studies of L-rhamnose catabolic pathways have also shed light on the diversity of enzymes and regulatory networks involved in rhamnose metabolism across different phyla, including Actinobacteria, Bacteroidetes, Chloroflexi, Firmicutes, and Proteobacteria frontiersin.orgnih.govnih.gov. While these studies focus on catabolism, they underscore the widespread importance of rhamnose in microbial biology and the variety of genetic strategies that have evolved to handle this sugar. The biosynthetic pathways for modified rhamnose derivatives, such as this compound, are likely to have a more restricted distribution, associated with organisms that produce specific secondary metabolites or specialized cell surface structures.

The evolution of metabolic pathways, including those for sugar biosynthesis, is often shaped by horizontal gene transfer (HGT). The presence of rml gene clusters on mobile genetic elements and their variable genomic locations in different species suggest that HGT has played a role in the dissemination of the dTDP-L-rhamnose biosynthetic pathway. The acquisition of these gene clusters would allow recipient organisms to synthesize novel cell surface structures, potentially providing selective advantages such as altered antigenicity or enhanced environmental survival.

The evolution of the pathway for this compound would likely have involved the recruitment of a methyltransferase and an oxidoreductase into an ancestral dTDP-L-rhamnose biosynthetic gene cluster. This evolutionary process could have occurred through gene duplication and divergence or through the acquisition of these modifying enzymes via HGT from other metabolic pathways.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The biosynthesis of dTDP-L-rhamnose is tightly regulated at the transcriptional level to coordinate its production with the cellular demand for rhamnose-containing glycoconjugates. As mentioned, in P. aeruginosa, the rmlBDAC operon is under the control of the RhlR quorum-sensing regulator, linking rhamnolipid biosynthesis to cell population density nih.gov. In E. coli, the catabolic rhaBAD operon is induced by L-rhamnose via the RhaS and RhaR regulators mdpi.comnih.gov.

For a modified sugar like this compound, it is plausible that the expression of the modifying enzymes would be co-regulated with the core rml genes. This could be achieved by incorporating the genes for the methyltransferase and oxidoreductase into the same operon as the rml genes, or by having them controlled by the same transcriptional regulators.

Post-transcriptional regulatory mechanisms, such as those involving small RNAs or protein-level regulation, could also play a role in fine-tuning the output of the biosynthetic pathway. However, specific details on the post-transcriptional regulation of the biosynthesis of dTDP-L-rhamnose and its modified derivatives are not extensively documented.

Environmental and Metabolic Signals Influencing Gene Expression

The biosynthesis of dTDP-L-rhamnose, and consequently its intermediates, is regulated by signals that reflect the bacterium's physiological state and its surrounding environment. In many bacteria, the genes responsible for this pathway, typically designated rmlA, rmlB, rmlC, and rmlD, are organized into operons. nih.gov The expression of these operons can be influenced by growth phase and metabolic shifts.

In Pseudomonas aeruginosa, the expression of the rmlBDAC operon is dependent on the stationary phase sigma factor σS (RpoS). nih.gov Sigma factors are key components of bacterial RNA polymerase that recognize specific promoter sequences, and σS is activated in response to various stresses and as the bacterial culture enters the stationary phase of growth. This link suggests that the production of dTDP-L-rhamnose precursors is heightened when cell density is high and nutrients may be limited, conditions under which bacteria often produce virulence factors and biofilm components that incorporate L-rhamnose. nih.gov

In the nematode Caenorhabditis elegans, the rhamnose biosynthetic pathway is notably up-regulated before each larval molt. nih.gov Transcriptional reporters for the genes in this pathway show high expression in the hypodermis during these molting cycles. nih.gov This indicates that developmental cues are a primary signal for gene expression, likely to facilitate the synthesis of the cuticle or surface coat, which is remodeled during molting. nih.gov

Quorum Sensing and its Role in Pathway Regulation

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This regulatory mechanism plays a significant role in controlling the biosynthesis of dTDP-L-rhamnose precursors in certain pathogenic bacteria, most notably Pseudomonas aeruginosa.

In P. aeruginosa, the production of rhamnolipids, which are biosurfactants containing L-rhamnose, is a key virulence factor regulated by quorum sensing. nih.gov The synthesis of these rhamnolipids requires dTDP-L-rhamnose as a sugar donor. Research has shown that the rmlBDAC operon, which encodes the enzymes for dTDP-L-rhamnose synthesis, is under the direct control of the Rhl quorum-sensing system. nih.gov

Specifically, the transcriptional regulator RhlR, when complexed with its autoinducer molecule (C4-HSL), binds to a specific site in the promoter region of the rmlBDAC operon. nih.gov This binding event activates the transcription of the operon, thereby increasing the production of the enzymes needed to synthesize dTDP-L-rhamnose. This ensures that the precursor sugar is abundantly available when the bacterial population reaches a high density, coordinating its production with that of rhamnolipids and other QS-controlled virulence factors. nih.gov The regulation of the rml operon in P. aeruginosa is therefore a clear example of how quorum sensing integrates the synthesis of a fundamental building block with broader processes of pathogenesis and group behavior.

Table of Mentioned Compounds

Compound Name
This compound
dTDP-L-rhamnose
Glucose-1-phosphate
dTDP-D-glucose
dTDP-4-keto-6-deoxy-D-glucose
dTDP-4-keto-L-rhamnose
Rhamnolipids

Structural Biology of Biosynthetic Enzymes

Three-Dimensional Structures of Key Pathway Enzymes

The enzymes in the dTDP-L-rhamnose biosynthetic pathway exhibit distinct and conserved structural folds. RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase), the third enzyme in the pathway, is a homodimer where each monomer is composed predominantly of two β-sheets arranged in a β-sandwich. uea.ac.uk This structure classifies RmlC as the first member of a new class of carbohydrate epimerases. uea.ac.uk

Glycosyltransferases (GTs) that utilize nucleotide sugars like dTDP-L-rhamnose are a large family of enzymes that, despite sequence diversity, predominantly adopt one of two structural folds: GT-A or GT-B. oup.com Many of the GTs that use dTDP-activated sugars feature the GT-B fold. nih.govnih.gov The GT-B architecture is characterized by two separate Rossmann-like domains connected by a flexible linker region. oup.comnih.gov The active site is situated in the deep cleft between these two domains. nih.gov

Enzyme ClassRepresentative EnzymeStructural Superfamily/FoldKey Architectural Features
EpimeraseRmlCNovel Epimerase Classβ-sandwich formed by two β-sheets. uea.ac.uk
GlycosyltransferaseVarious GTsGT-B FoldTwo distinct Rossmann-like domains (N-terminal and C-terminal) separated by a catalytic cleft. oup.comnih.gov

The active sites of these enzymes are precisely shaped to accommodate their respective substrates. In RmlC, the substrate-binding site is located in a highly conserved region between the two β-sheets and is formed by residues from both monomers of the dimer. uea.ac.uk High-resolution crystal structures of RmlC in complex with substrate analogs like dTDP-D-glucose have pinpointed the key catalytic residues, including a His-Asp catalytic dyad, within this pocket. nih.govmdpi.comresearchgate.net

For GT-B fold glycosyltransferases, the substrate binding pockets are segregated between the two domains. The C-terminal domain is typically responsible for binding the nucleotide-sugar donor, while the N-terminal domain binds the acceptor molecule. nih.govmdpi.comresearchgate.net The specificity for the nucleotide portion (e.g., dTDP) is often determined by the conformation and length of specific loops, such as the C3 loop, which differentiates between purine (B94841) and pyrimidine (B1678525) bases. nih.gov The sugar moiety and the acceptor substrate are recognized through a network of hydrogen bonds and hydrophobic interactions within their respective binding sites. nih.gov

Ligand-Binding Studies and Conformational Changes

Ligand-binding assays and structural studies have been instrumental in understanding how biosynthetic enzymes interact with their substrates and cofactors. nih.gov For RmlC, the binding of the dTDP portion of the substrate is crucial and occurs within the conserved pocket between the β-sheets. uea.ac.uknih.gov Isothermal titration calorimetry has shown that RmlC binds the product dTDP-L-rhamnose more tightly than its substrate analogs, dTDP-glucose or dTDP-xylose. nih.gov

In GT-B glycosyltransferases, the binding of the nucleotide-sugar donor to the C-terminal domain is a critical event. mdpi.com The phosphate (B84403) groups of the nucleotide are often coordinated by divalent cations like Mn²⁺ or Mg²⁺ and interact with conserved residues that stabilize their negative charge. york.ac.uk The thymine (B56734) base is recognized through specific hydrogen bonding and π-stacking interactions. nih.gov

Enzyme function is not static; dynamic conformational changes are often essential for catalysis. GT-B fold glycosyltransferases are particularly noted for their dynamic behavior. researchgate.net Upon substrate binding, these enzymes typically undergo a significant hinge-bending motion that brings the two domains closer together. nih.govnih.govnih.gov This "open-to-closed" conformational transition sequesters the substrates in the active site, shielding them from the solvent and aligning them for the nucleophilic attack that facilitates glycosyl transfer. nih.govnih.govbiorxiv.org Molecular dynamics simulations have revealed that this domain closure is a conserved feature among GT-B enzymes and is critical for catalysis. nih.govbiorxiv.org

Structure-Guided Mutagenesis and Rational Design of Enzymes

Detailed three-dimensional structural information provides a roadmap for enzyme engineering through structure-guided mutagenesis. portlandpress.com By altering specific amino acids in the active site, researchers can probe their roles in catalysis and substrate binding or even engineer enzymes with novel functions. acs.orgnih.gov

For example, site-directed mutagenesis studies on RmlC, guided by structural data, have confirmed the roles of key catalytic residues. nih.govnih.govnih.gov In the realm of glycosyltransferases, rational design has been successfully employed to alter substrate specificity. nih.govplos.org By modifying residues in the acceptor-binding pocket of the N-terminal domain or the donor-binding site in the C-terminal domain, scientists have engineered GTs that can utilize different acceptor molecules or transfer alternative sugars, leading to the synthesis of novel glycoconjugates. nih.govnih.gov This approach has also been used to enhance catalytic efficiency, with some engineered GT-B fold enzymes showing significant increases in their reaction rates. nih.gov

Elucidating Catalytic Residues and Their Roles

The final two steps of dTDP-L-rhamnose biosynthesis are catalyzed by RmlC and RmlD, which act sequentially on dTDP-4-oxo intermediates. nih.gov Understanding their catalytic mechanisms requires detailed knowledge of the active site residues that facilitate these complex transformations.

RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase): This enzyme performs an unusual double epimerization at the C3 and C5 positions of dTDP-4-dehydro-6-deoxy-D-glucose to produce dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose). nih.govwikipedia.org

Structural Framework: Crystal structures reveal that RmlC is typically a homodimer. Each monomer features a central jelly-roll beta-sheet motif, a common structural fold in carbohydrate-binding proteins. wikipedia.org The active site is a pocket located in the center of this jelly-roll structure, formed by highly conserved residues. wikipedia.org

Catalytic Dyad: The catalytic mechanism is proposed to involve a conserved histidine-aspartate (His-Asp) dyad that facilitates the abstraction and re-addition of protons at the C3 and C5 positions. mdpi.com A water molecule may also play a role in proton transfer. mdpi.com

Substrate Binding: The binding of the dTDP moiety of the substrate is stabilized through ionic interactions with the phosphate groups and both ionic and hydrophobic interactions with the thymine base. The active site is also lined with aromatic residues that create a favorable environment for the sugar portion of the substrate. wikipedia.org Point mutations in these conserved catalytic residues have been shown to abolish enzyme function, confirming their critical role in the biosynthesis of dTDP-L-rhamnose. nih.govnih.gov

RmlD (dTDP-4-dehydrorhamnose reductase): RmlD catalyzes the final, irreversible step in the pathway: the NADPH-dependent reduction of the C4-keto group of dTDP-4-dehydro-6-deoxy-L-mannose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. nih.govebi.ac.uk

Structural Family: RmlD belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Catalytic Triad (B1167595): Sequence comparisons and structural analyses of RmlD from various bacterial species have identified a highly conserved Serine-Tyrosine-Lysine (S-Y-K) catalytic triad. nih.gov This triad is a hallmark of the SDR family and is essential for catalysis, where the tyrosine residue typically acts as the general acid, donating a proton to the keto group of the substrate.

Table 1: Key Catalytic Residues in RmlC and RmlD

EnzymeOrganism/FamilyResidue(s)Proposed RoleSource
RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase)GeneralHis-Asp dyadGeneral acid-base catalysis for epimerization at C3 and C5. mdpi.com
RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase)Escherichia coliHis62Proton acceptor. uniprot.org
RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase)Escherichia coliTyr132Proton donor. uniprot.org
RmlD (dTDP-4-dehydrorhamnose reductase)Reductase/Epimerase/Dehydrogenase SuperfamilySer-Tyr-Lys TriadCatalytic triad essential for NADPH-dependent reduction. nih.gov

Engineering Enzyme Specificity or Activity

The detailed structural and mechanistic understanding of the dTDP-L-rhamnose biosynthetic enzymes has paved the way for their engineering. These efforts aim to alter substrate specificity, improve catalytic efficiency, or create novel biocatalytic systems.

Natural Engineering in Plants: While bacteria typically require two separate enzymes (RmlC and RmlD) to convert dTDP-4-keto-6-deoxy-glucose to dTDP-L-rhamnose, the plant Arabidopsis thaliana possesses a naturally engineered, bifunctional enzyme. nih.gov This single protein, named NRS/ER (nucleotide-rhamnose synthase/epimerase-reductase), contains domains with similarity to both RmlC and RmlD and can perform both the 3,5-epimerization and the 4-keto reduction. nih.govuniprot.org Furthermore, this enzyme exhibits relaxed substrate specificity, as it can utilize both dTDP- and UDP-linked sugar precursors to synthesize the corresponding nucleotide-rhamnose products. nih.govuniprot.org

One-Pot Biocatalytic Systems: Researchers have successfully co-expressed the four RmlABCD enzymes from organisms like Saccharothrix syringae in E. coli to create efficient "one-pot" systems for the synthesis of dTDP-L-rhamnose from simple starting materials. frontiersin.orgresearchgate.net These systems are valuable for producing nucleotide sugars that are difficult to synthesize chemically. frontiersin.org

Exploiting Substrate Promiscuity: The enzymes within the pathway can exhibit a degree of substrate promiscuity that can be exploited. For instance, the RmlA enzyme from S. syringae can accept not only its natural substrates (dTTP and glucose-1-phosphate) but also other nucleoside triphosphates like dUTP and UTP. researchgate.net This flexibility allowed for the enzymatic synthesis of the novel compound dUDP-L-rhamnose in a one-pot system containing the full Ss-RmlABCD enzyme set. frontiersin.orgresearchgate.net This demonstrates the potential for engineering these pathways to produce a variety of novel sugar derivatives.

Table 2: Examples of Engineered or Naturally Variant Rhamnose Biosynthetic Enzymes

Enzyme SystemOrganismModification/FeatureOutcomeSource
NRS/ERArabidopsis thalianaNatural bifunctional fusion of epimerase and reductase domains.A single protein catalyzes the final two steps of rhamnose synthesis. nih.govuniprot.org
NRS/ERArabidopsis thalianaAltered substrate specificity.Can synthesize both dTDP-L-rhamnose and UDP-L-rhamnose. nih.gov
Ss-RmlASaccharothrix syringaeSubstrate promiscuity.Accepts dTTP, dUTP, and UTP as substrates. researchgate.net
Ss-RmlABCDSaccharothrix syringaeOne-pot, four-enzyme reaction system.Enables efficient synthesis of dTDP-L-rhamnose and the novel sugar dUDP-L-rhamnose. frontiersin.orgresearchgate.net

Biological Roles and Ecological Significance of Dtdp 4 Oxo 5 C Methyl L Rhamnose

Role as an Intermediate in Natural Product Biosynthesis

Activated deoxysugars are critical building blocks that bacteria attach to aglycone scaffolds, primarily in the biosynthesis of polyketide and other secondary metabolites. The specific sugar unit can dramatically influence the compound's biological activity. dTDP-4-oxo-5-C-methyl-L-rhamnose represents a key branching point from central metabolism toward the creation of these specialized sugars.

The generation of this compound is a prime example of how microorganisms create chemical diversity. The core pathway to produce dTDP-L-rhamnose involves four enzymes (RmlA, RmlB, RmlC, RmlD) that convert dTDP-D-glucose into dTDP-L-rhamnose. researchgate.netfrontiersin.orgmdpi.com However, in the biosynthetic gene clusters of many antibiotics, additional enzymes are present that intercept and modify the intermediates of this core pathway.

A key modification is C-methylation. In the biosynthetic pathway of the aminocoumarin antibiotic novobiocin, an intermediate, dTDP-4-keto-6-deoxy-D-glucose, is acted upon by a C-methyltransferase, NovU, which adds a methyl group at the C-5 position. researchgate.net This step, along with the action of an epimerase (NovW), leads to the formation of dTDP-4-keto-6-deoxy-5-C-methyl-L-lyxo-hexose, the precursor to the L-noviose sugar found in novobiocin. researchgate.netmetacyc.org This C-5 methylation is crucial for the antibiotic's function, as the methyl groups on the noviose sugar sit within a hydrophobic pocket of its target, DNA gyrase, enhancing binding affinity. metacyc.org The compound this compound is another such methylated intermediate found in pathways for polyketide sugar units, illustrating how a single enzymatic step—C-methylation—can generate novel precursors for glycodiversification. kegg.jp

While the family of dTDP-activated sugars is central to the biosynthesis of many glycosylated antibiotics, the specific sugar moieties can differ significantly. The streptomycin (B1217042) biosynthesis pathway in Streptomyces griseus is a well-studied example that relies on a dTDP-sugar precursor derived from glucose. uniprot.orgkegg.jp However, the sugar incorporated into streptomycin is not L-rhamnose but a branched-chain sugar called L-streptose, which is synthesized and activated as dTDP-L-dihydrostreptose. uniprot.orgnih.govchempedia.infoebi.ac.uk

The pathway to dTDP-L-dihydrostreptose shares early enzymes with the L-rhamnose pathway, such as the epimerase RmlC, which is why streptomycin biosynthesis is often metabolically linked to the dTDP-L-rhamnose pathway. nih.govwikipedia.org However, the final sugar structure is distinct and does not involve a C-5 methylation step to produce this compound. nih.govnih.gov Therefore, while the streptomycin pathway exemplifies the integration of complex dTDP-sugars into metabolites, the specific intermediate this compound is characteristic of diversification in other antibiotic pathways, such as those for aminocoumarins or other polyketides, rather than streptomycin itself. metacyc.orgkegg.jp

Involvement in Cell Surface Polysaccharide Assembly

The unmethylated parent pathway leading to dTDP-L-rhamnose is a widespread and often essential pathway in bacteria for the synthesis of cell surface glycans. L-rhamnose is a major component of these structures, which are critical for the bacterium's interaction with its environment.

In many Gram-negative bacteria, L-rhamnose is a key constituent of the O-antigen portion of lipopolysaccharide (LPS). researchgate.net The biosynthesis of dTDP-L-rhamnose is thus a prerequisite for the assembly of these surface structures. uniprot.org For example, this pathway is required for the production of the O-antigen in pathogens like Salmonella enterica. uniprot.org

In Gram-positive bacteria, which lack LPS, L-rhamnose is a fundamental building block of other major cell wall polysaccharides. In streptococcal species, it forms the backbone of the rhamnan (B1165919) polymers that make up the serotype-specific Group A Carbohydrate (GAC) in Streptococcus pyogenes and the rhamnose-glucose polysaccharides (RGP) in Streptococcus mutans. nih.govnih.gov In Mycobacterium species, L-rhamnose is essential as part of the linker unit that connects peptidoglycan to mycolic acids and is also found in glycopeptidolipids (GPLs). researchgate.netnih.gov

Table 1: Enzymes of the Canonical dTDP-L-rhamnose Biosynthesis Pathway

This table outlines the four core enzymes responsible for synthesizing the precursor dTDP-L-rhamnose.

Enzyme Gene Name (Typical) EC Number Function
Glucose-1-phosphate thymidylyltransferase RmlA 2.7.7.24 Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.org
dTDP-D-glucose 4,6-dehydratase RmlB 4.2.1.46 Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. frontiersin.org
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase RmlC 5.1.3.13 Catalyzes the epimerization at C3' and C5' to form dTDP-4-keto-L-rhamnose. frontiersin.orgnih.gov

Given the role of surface polysaccharides in mediating interactions with a host organism, the biosynthesis of their precursors is directly linked to bacterial virulence. The dTDP-L-rhamnose pathway is critical for the viability and/or virulence of numerous human pathogens. nih.govnih.gov Inactivation of this pathway, and thus the loss of rhamnose-containing surface structures, can severely impair a pathogen's ability to cause disease.

In Streptococcus pyogenes and Mycobacterium tuberculosis, the pathway is considered essential for viability, making its enzymes attractive targets for new antibiotics. nih.govnih.gov In other organisms, its disruption leads to attenuated virulence. For instance, deletion of an enzyme that modifies the rhamnose-related sugar in the GPLs of Mycobacterium abscessus alters the bacterial surface and increases its pathogenicity in a zebrafish model, demonstrating the fine balance between sugar structure and virulence. chemicalbook.com The surface polysaccharides built from these sugars are involved in protecting the bacterium from the host immune system, mediating adhesion to host cells, and maintaining cellular integrity in the host environment.

Physiological Importance in Producer Organisms

Beyond its role in virulence and secondary metabolism, the production of rhamnose-containing structures is often vital for the fundamental physiology and survival of the organism itself.

The importance of this pathway is not limited to bacteria. The nematode Caenorhabditis elegans possesses a highly conserved dTDP-rhamnose biosynthetic pathway. nih.govnih.gov Gene expression for this pathway is significantly upregulated during molting cycles, suggesting that rhamnose-containing glycans play a crucial role in the synthesis or development of the nematode's cuticle or surface coat, a process fundamental to its growth and development. nih.govnih.gov Furthermore, studies in E. coli have shown that the presence of L-rhamnose in the environment can globally alter gene expression and modulate biofilm formation, indicating that the metabolism of this sugar is deeply integrated into the bacterium's adaptive and physiological decision-making processes. nih.gov

Table 2: Examples of Organisms and the Role of the dTDP-L-rhamnose Pathway

Organism Role of Pathway Product (L-rhamnose) Consequence of Disruption
Salmonella enterica Component of O-antigen in Lipopolysaccharide (LPS). uniprot.org Altered surface antigenicity, potential loss of virulence.
Streptococcus pyogenes Backbone of the Group A Carbohydrate (GAC) in the cell wall. nih.gov Loss of viability (essential pathway). nih.gov
Streptococcus mutans Component of serotype-specific Rhamnose-Glucose Polysaccharides (RGP). nih.gov Attenuated growth and severe morphological defects. nih.gov
Mycobacterium tuberculosis Component of the arabinogalactan-peptidoglycan linker unit and glycopeptidolipids. researchgate.netnih.gov Loss of viability (essential pathway). nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
dTDP-L-rhamnose
dTDP-D-glucose
dTDP-4-keto-6-deoxy-D-glucose
dTDP-4-keto-L-rhamnose
dTDP-4-keto-6-deoxy-5-C-methyl-L-lyxo-hexose
L-noviose
Novobiocin
dTDP-L-dihydrostreptose
Streptomycin
Lipopolysaccharide (LPS)
Glycopeptidolipids (GPLs)
Glucose-1-phosphate

Adaptation to Environmental Niches

The biosynthesis of dTDP-L-rhamnose and its derivatives is critical for the production of cell surface polysaccharides that enable bacteria to adapt to and thrive in diverse and often hostile environmental niches. nih.gov These rhamnose-containing structures are integral components of the cell wall in many pathogenic and commensal bacteria, providing a physical barrier and a direct interface with the external environment.

In pathogenic bacteria such as Streptococcus mutans, the causative agent of dental caries, these polysaccharides are essential for the formation of biofilms. researchgate.netnih.gov The rhamnose-glucose polysaccharides (RGP) contribute to the structural integrity of the biofilm matrix, allowing the bacteria to adhere to tooth surfaces and resist mechanical removal. This adaptation is critical for survival in the oral cavity, a highly dynamic environment with fluctuating nutrient availability and physical stresses.

Similarly, in Streptococcus pyogenes (Group A Streptococcus), the rhamnose-containing group A carbohydrate (GAC) is a key determinant of cell wall integrity and virulence. nih.govuu.nl The ability to synthesize this carbohydrate is directly linked to the bacterium's capacity to colonize host tissues and evade the host immune system. The specific structure of the polysaccharide, derived from precursors like this compound, can influence the bacterium's resistance to antimicrobial peptides and phagocytosis, thereby facilitating its adaptation to the host environment.

The dTDP-L-rhamnose biosynthesis pathway is also crucial for the viability of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govuu.nl The complex cell wall of mycobacteria, rich in unique glycans, is a hallmark of their adaptation to the intracellular environment of host macrophages. The rhamnose-containing components of this cell wall contribute to its low permeability, which is a major factor in the intrinsic resistance of M. tuberculosis to many antibiotics.

The following table summarizes the role of rhamnose-containing polysaccharides in the adaptation of various bacteria to their specific niches.

BacteriumRhamnose-Containing PolysaccharideEnvironmental NicheAdaptive Function
Streptococcus mutansRhamnose-glucose polysaccharide (RGP)Oral cavity (dental plaque)Biofilm formation, adhesion to tooth enamel
Streptococcus pyogenesGroup A carbohydrate (GAC)Human host (throat, skin)Cell wall integrity, resistance to host immune defenses
Mycobacterium tuberculosisArabinogalactan, LipoarabinomannanHost macrophagesCell wall impermeability, resistance to antibiotics
Salmonella entericaO-antigen of Lipopolysaccharide (LPS)Host gastrointestinal tractProtection from complement-mediated killing, virulence

Fitness Advantages in Complex Microbiomes

Within the competitive landscape of a complex microbiome, the ability to produce specific cell surface glycans provides a significant fitness advantage. The biosynthesis of unique sugars like C-methylated rhamnose can be a key strategy for bacteria to outcompete other microorganisms for resources and colonization sites.

The O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria, such as Salmonella enterica, often contains rhamnose. psu.edunih.gov The structural diversity of the O-antigen, which can be altered by modifications to its sugar components, plays a critical role in the interactions with other bacteria, bacteriophages, and the host. The presence of a specific O-antigen can determine the susceptibility or resistance to bacteriophage infection, a major driver of bacterial evolution in microbial communities. Therefore, the enzymatic machinery to produce modified rhamnose precursors like this compound can directly contribute to a bacterium's survival in a phage-rich environment.

In the gut microbiome, the ability to synthesize and display specific surface glycans can influence the bacterium's interaction with the host immune system and other members of the microbiota. These glycans can serve as attachment sites for other bacteria, fostering synergistic relationships, or act as a shield against antagonistic molecules produced by competing bacteria.

Furthermore, the genes for the biosynthesis of these specialized sugars are often located on mobile genetic elements, allowing for their transfer between different bacterial species. This horizontal gene transfer facilitates the rapid adaptation of bacteria to new environments and the acquisition of fitness-enhancing traits. The conservation of the dTDP-L-rhamnose biosynthesis pathway across a wide range of bacteria underscores its fundamental importance for bacterial fitness. nih.govmdpi.com

The table below outlines the fitness advantages conferred by rhamnose-containing surface structures in complex microbiomes.

AdvantageMechanismExample Organism(s)
Bacteriophage Resistance Alteration of O-antigen structure prevents phage recognition and binding.Salmonella enterica
Competitive Colonization Unique surface glycans can mediate adhesion to specific host receptors, outcompeting other microbes.Streptococcus mutans
Immune Modulation Specific polysaccharide structures can either evade or modulate host immune responses to the bacterium's benefit.Streptococcus pyogenes
Interspecies Interactions Surface glycans can serve as a scaffold for the formation of multi-species biofilms, promoting synergistic relationships.Various species in gut and oral microbiomes

Synthetic Biology and Metabolic Engineering for Dtdp 4 Oxo 5 C Methyl L Rhamnose Production and Diversification

Heterologous Expression of Biosynthetic Pathways in Model Organisms (e.g., E. coli)

The production of dTDP-4-oxo-5-C-methyl-L-rhamnose, a compound not typically found in common model organisms, necessitates the transfer of its biosynthetic genes into a robust and genetically tractable host like Escherichia coli. E. coli is a favored chassis for heterologous production due to its rapid growth, well-understood genetics, and established fermentation processes. biorxiv.orgqub.ac.uk The successful expression of genes from diverse sources, including various bacteria, is well-documented, making it an ideal platform for reconstructing complex biosynthetic pathways. nih.govbiorxiv.orgnih.govfrontiersin.org

The synthesis of this compound builds upon the canonical pathway for dTDP-L-rhamnose, a common component of bacterial cell walls. researchgate.netnih.gov The core pathway involves three key enzymatic steps to generate the necessary dTDP-4-oxo-L-rhamnose scaffold, followed by a crucial methylation step. Since the final product is a "4-oxo" compound, the final reductase (RmlD) of the canonical rhamnose pathway is omitted.

The minimal biosynthetic route heterologously expressed in E. coli would consist of the following enzymes:

Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the initial step, activating glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose. frontiersin.org

dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose into the intermediate dTDP-4-keto-6-deoxy-D-glucose. frontiersin.org

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): RmlC performs a double epimerization at the C3 and C5 positions to produce dTDP-4-keto-6-deoxy-L-mannose, which establishes the required L-configuration of the final sugar. frontiersin.org

S-adenosylmethionine (SAM)-dependent C-methyltransferase: This is the key enzyme that distinguishes the pathway. A C-methyltransferase, such as MdpA4 from the maduropeptin biosynthetic cluster, is required to add a methyl group to the C5 position of the sugar ring. nih.gov This enzyme would act on the product of RmlC, using SAM as the methyl donor.

The successful reconstruction relies on co-expressing the genes encoding these four enzymes (e.g., rmlA, rmlB, rmlC, and a suitable C-methyltransferase) in an expression plasmid or integrating them into the E. coli chromosome.

EnzymeAbbreviationFunctionPotential Gene Source Organism
Glucose-1-phosphate thymidylyltransferaseRmlACatalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.orgSaccharothrix syringae, Shigella flexneri frontiersin.orgnih.gov
dTDP-D-glucose 4,6-dehydrataseRmlBDehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgStreptococcus pyogenes, Salmonella enterica nih.govnih.gov
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseRmlCCatalyzes double epimerization to form dTDP-4-keto-6-deoxy-L-mannose. frontiersin.orgStreptococcus pyogenes, Pseudomonas putida nih.govnih.gov
C5-methyltransferasee.g., MdpA4Adds a methyl group from SAM to the C5 position of the dTDP-sugar intermediate. nih.govActinomadura madurae nih.gov

Maximizing the production of this compound in a heterologous host requires systematic optimization to overcome metabolic bottlenecks and direct cellular resources toward the desired product. Key strategies include:

Harmonizing Gene Expression: The relative expression levels of the four biosynthetic enzymes must be balanced. Overexpression of one enzyme can lead to the toxic accumulation of an intermediate or deplete essential precursors, while underexpression can create a rate-limiting step. Using tunable promoter systems allows for the fine-tuning of each gene's expression to achieve optimal pathway flux. nih.gov

Enhancing Precursor Supply: The pathway consumes several key precursors: glucose-1-phosphate, dTTP, and S-adenosylmethionine (SAM) for the methylation step. Metabolic engineering strategies can be employed to increase the intracellular pools of these molecules. This may involve overexpressing upstream pathway genes or knocking out competing pathways that drain these precursors.

One-Pot Enzymatic Synthesis: For in vitro production, a one-pot reaction system combining purified enzymes can be highly effective. This approach allows for precise control over reaction conditions (pH, temperature, cofactor concentrations) and can achieve very high conversion rates. For the related compound dTDP-L-rhamnose, yields of up to 82% have been reported using such a system. nih.gov This strategy bypasses the complexities of in vivo metabolism and product transport.

Process Optimization: Fermentation conditions must be optimized to support both robust cell growth and high-level product synthesis. This includes managing media composition, temperature, pH, and aeration to maximize the yield of the target compound.

Pathway Engineering for Modified this compound Derivatives

Beyond producing the native compound, synthetic biology tools allow for the targeted engineering of the biosynthetic pathway to generate novel, non-natural derivatives. These new molecules can be used to create libraries of natural product analogues with potentially new or improved biological activities.

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. This "top-down" approach involves creating large libraries of mutant enzymes through error-prone PCR or DNA shuffling and then screening them for a desired function. For this pathway, key targets for directed evolution would be:

The C-methyltransferase: Evolving this enzyme could alter its substrate specificity, enabling it to act on different nucleotide sugars or transfer alternative alkyl groups (e.g., ethyl, propyl) instead of a methyl group, provided the corresponding alkyl-SAM analogue is supplied.

The 3,5-epimerase (RmlC): Evolving RmlC could change its stereochemical outcome, potentially leading to sugars with different epimeric configurations.

The process involves developing a high-throughput screen or selection system where the survival or a detectable signal from the host cell is linked to the successful production of the desired novel derivative.

Rational design is a "bottom-up" approach that uses detailed knowledge of an enzyme's structure and catalytic mechanism to make specific, targeted mutations. khanacademy.orgyoutube.comnih.gov The availability of crystal structures for many Rml enzymes provides a blueprint for this type of engineering. nih.gov

Key strategies include:

Active Site Engineering: By identifying key amino acid residues in the active site of the C-methyltransferase, mutations can be introduced to expand the substrate-binding pocket, allowing it to accept bulkier sugar substrates or alternative alkyl donors.

Enzyme Swapping: The pathway can be diversified by incorporating enzymes from other biosynthetic pathways that perform related but distinct chemical transformations. For instance, a dTDP-L-rhamnose 4-epimerase (Tle) has been identified in Mycobacterium abscessus that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose. nih.gov Incorporating such an enzyme into the engineered pathway could generate a C5-methylated L-talose derivative, further expanding the range of accessible sugar structures.

Applications in Glycoengineering

The primary application of producing this compound and its derivatives is in glycoengineering. Many complex natural products, such as the potent enediyne antitumor antibiotic calicheamicin (B1180863), are glycosylated, and their sugar moieties are often essential for their biological activity, such as DNA binding. nih.govcreative-biolabs.comacs.org

By creating an E. coli strain that produces a novel activated sugar donor like this compound, this strain can be used as a "glyco-factory." The engineered sugar can then be transferred to a target aglycone (the non-sugar portion of a natural product) using a promiscuous glycosyltransferase (GT). This can be done either by co-expressing the GT and the aglycone's biosynthetic pathway in the same host or through in vitro enzymatic reactions.

This process, known as glycodiversification, allows for the generation of new libraries of natural product analogues, each decorated with a novel sugar. These new compounds can then be screened for improved therapeutic properties, such as enhanced efficacy, better stability, or reduced toxicity, providing a powerful platform for drug discovery and development.

Chemoenzymatic Synthesis of Glycosylated Natural Products

The chemoenzymatic synthesis of glycosylated natural products represents a powerful strategy that combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A key element in this approach is the generation of activated sugar donors, such as nucleotide sugars, which can then be transferred to an aglycone by glycosyltransferases. While the specific compound this compound is not described in current scientific literature, its synthesis can be hypothetically envisioned by extending the well-established biosynthetic pathway of its precursor, dTDP-L-rhamnose.

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is a conserved pathway in many bacteria and involves the sequential action of four enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govnih.govacs.org This pathway has been successfully reconstituted in vitro for the efficient one-pot synthesis of dTDP-L-rhamnose. nih.gov

The initial step is the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA). nih.gov Subsequently, dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.gov The third step involves the epimerization at C3 and C5 of this intermediate by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) to yield dTDP-4-keto-L-rhamnose. nih.gov The final step is the NADPH-dependent reduction of the 4-keto group by dTDP-4-keto-L-rhamnose reductase (RmlD) to produce dTDP-L-rhamnose. nih.govnih.gov

To synthesize the hypothetical this compound, an additional enzymatic step involving a C-methyltransferase would be required. This enzyme would need to act on an intermediate in the dTDP-L-rhamnose pathway. A plausible substrate for such a C-methylation would be dTDP-4-keto-6-deoxy-D-glucose or dTDP-4-keto-L-rhamnose. While a specific C-5 methyltransferase for rhamnose has not been characterized, the existence of sugar C-methyltransferases, such as KijD1, a C-3'-methyltransferase involved in the biosynthesis of d-kijanose, suggests that such an enzymatic transformation is feasible within the realm of synthetic biology. nih.gov The engineering of a metabolic pathway to include such a C-methyltransferase could potentially lead to the in vivo or in vitro production of this compound.

The following table summarizes the enzymes involved in the established dTDP-L-rhamnose biosynthetic pathway, which would form the basis for the synthesis of its C-methylated derivative.

EnzymeEC NumberFunctionSource Organism Example
RmlA (Glucose-1-phosphate thymidylyltransferase)2.7.7.24Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.Saccharothrix syringae
RmlB (dTDP-D-glucose 4,6-dehydratase)4.2.1.46Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.Saccharothrix syringae
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)5.1.3.13Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose.Saccharothrix syringae
RmlD (dTDP-4-keto-L-rhamnose reductase)1.1.1.133Reduces dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose.Salmonella enterica

Diversification of Secondary Metabolite Libraries

The structural diversity of natural products is a key determinant of their biological activity. Glycosylation is a particularly effective means of diversification, as the attachment of different sugar moieties to a common aglycone can significantly alter the pharmacological properties of a compound. The use of engineered or rare sugar donors in chemoenzymatic synthesis provides a powerful tool for generating novel and potentially more potent or specific secondary metabolites.

The precursor, dTDP-L-rhamnose, is a common glycosyl donor for the biosynthesis of many important natural products, including antibiotics and insecticides. nih.gov A prime example of how modified rhamnose moieties can contribute to the diversification of secondary metabolites is the biosynthesis of spinosyn A, a potent insecticide. nih.govnih.gov The rhamnose sugar attached to the spinosyn aglycone is tri-O-methylated, a modification that is crucial for its insecticidal activity. nih.gov This methylation is carried out by a series of three S-adenosyl-L-methionine (SAM)-dependent methyltransferases—SpnH, SpnI, and SpnK—which act sequentially on the rhamnose moiety. nih.govacs.org The chemoenzymatic synthesis of spinosyn A and its analogs has been a subject of intense research, highlighting the potential of modifying the sugar component to create new derivatives. nih.govresearchgate.netkorea.ac.kr

Extrapolating from this, the hypothetical this compound could serve as a unique building block for the diversification of secondary metabolite libraries. The introduction of a C-methyl group, as opposed to the more common O-methylation, would introduce a stable modification to the sugar ring that could confer novel properties to the resulting glycosylated natural product. For instance, the C-methyl group could enhance binding to a biological target, improve metabolic stability, or alter the solubility of the compound.

The generation of a library of secondary metabolites could be achieved by combining a promiscuous glycosyltransferase with a range of aglycone substrates and the engineered this compound. The flexibility of some glycosyltransferases to accept modified sugar donors is a key enabling factor for this strategy. nih.gov By engineering microbial strains to produce this novel sugar donor and expressing a suitable glycosyltransferase, it would be possible to generate a library of novel glycosylated compounds for screening and drug discovery. acs.orgnih.gov

The table below outlines the enzymes involved in the methylation of the rhamnose moiety in spinosyn biosynthesis, providing a model for the enzymatic modification of sugar donors for the diversification of natural products.

EnzymeFunctionMethylation PositionSubstrate
SpnI2'-O-methyltransferase2'-OH of rhamnosedTDP-L-rhamnose attached to spinosyn aglycone
SpnK3'-O-methyltransferase3'-OH of 2'-O-methyl-rhamnosedTDP-2'-O-methyl-L-rhamnose attached to spinosyn aglycone
SpnH4'-O-methyltransferase4'-OH of 2',3'-di-O-methyl-rhamnosedTDP-2',3'-di-O-methyl-L-rhamnose attached to spinosyn aglycone

Methodological Approaches for Studying Dtdp 4 Oxo 5 C Methyl L Rhamnose and Its Pathway

Enzymatic Assays for Pathway Flux and Enzyme Activity

Determining the function and kinetic properties of enzymes within a biosynthetic pathway is fundamental. For the dTDP-L-rhamnose pathway, which involves enzymes such as dTDP-glucose 4,6-dehydratase (RmlB), dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC), and dTDP-4-dehydrorhamnose reductase (RmlD), various assays are employed. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying the substrates and products of each enzymatic reaction. nih.gov For example, the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose by RmlB can be analyzed by HPLC, allowing for the clear separation and identification of the product peak from the substrate peak. frontiersin.orggeorgefox.edu This method is not limited to a single step; it can be used to monitor the entire four-enzyme, one-pot synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP. frontiersin.org

Other methods include Thin-Layer Chromatography (TLC) for rapid qualitative analysis of reaction products and more complex techniques like capillary electrophoresis for sensitive detection. frontiersin.orgresearchgate.net

Table 1: Examples of Enzymatic Assays for dTDP-L-Rhamnose Pathway Enzymes

Enzyme Assay Type Principle Monitored Species Source
RmlB (dTDP-glucose 4,6-dehydratase) HPLC Separation and quantification of substrate and product dTDP-D-glucose, dTDP-4-keto-6-deoxy-D-glucose frontiersin.org
RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase) HPLC, Radiochemical Analysis of product formation from substrate dTDP-6-deoxy-D-xylo-4-hexulose, dTDP-6-deoxy-L-lyxo-4-hexulose nih.gov
RmlD (dTDP-4-dehydrorhamnose reductase) Spectrophotometry Measures decrease in absorbance from cofactor oxidation NADPH nih.gov
RmlA-D (Full Pathway) HPLC, Spectrophotometry Monitors disappearance of substrates and appearance of final product dTDP-D-glucose, NADPH, dTDP-L-rhamnose nih.govfrontiersin.org

Genetic Manipulation Techniques (e.g., Gene Deletion, Overexpression)

Genetic manipulation in a host organism, typically Escherichia coli, is a powerful strategy to confirm gene function and engineer strains for enhanced production of desired compounds. Techniques include gene deletion (knockout), complementation, and overexpression.

Gene deletion is used to establish the necessity of a specific gene for a given pathway. For instance, deleting the rmlD gene, which encodes the final reductase enzyme, would be expected to abolish dTDP-L-rhamnose synthesis and lead to the accumulation of the precursor, dTDP-4-dehydro-L-rhamnose. researchgate.net Similarly, the disruption of the galU gene in E. coli, which encodes a uridylyltransferase, has been used to increase the pool of the precursor dTDP-D-glucose, thereby channeling metabolites towards the dTDP-L-rhamnose pathway. researchgate.net

Overexpression of pathway genes is a common strategy to increase the yield of the final product. The four genes for dTDP-L-rhamnose synthesis (rmlA, rmlB, rmlC, rmlD) are often cloned into expression plasmids and introduced into a production host like E. coli BL21(DE3). frontiersin.orgresearchgate.net This approach has been successfully used to produce a pool of various dTDP-sugars by overexpressing different sets of enzymes that divert the intermediate dTDP-4-keto-6-deoxy-D-glucose towards different products. researchgate.net Functional confirmation of genes from one organism can also be achieved by heterologous expression in a mutant strain of another. For example, the function of RmlB and RmlC from Streptococcus pyogenes was confirmed by their ability to complement S. mutans mutants, restoring the production of dTDP-L-rhamnose. biorxiv.orgresearchgate.net

Table 2: Genetic Manipulation Strategies in Studying Deoxy Sugar Pathways

Technique Gene(s) Targeted Organism Purpose Outcome Source
Gene Deletion rmlD Listeria monocytogenes Evaluate the role of the pathway in biofilm production Construction of in-frame deletion mutant researchgate.net
Gene Deletion galU Escherichia coli Increase precursor pool for dTDP-sugars Enhanced flow towards dTDP-D-glucose synthesis researchgate.net
Overexpression rmlA, B, C, D Escherichia coli In vitro and in vivo synthesis of dTDP-L-rhamnose Successful production of dTDP-L-rhamnose frontiersin.orgresearchgate.net
Heterologous Complementation rmlB, rmlC (from S. pyogenes) Streptococcus mutans Confirm enzyme function Restored dTDP-L-rhamnose biosynthesis biorxiv.org

Isotope Labeling Strategies for Pathway Elucidation

Isotope labeling is a definitive method for elucidating biosynthetic pathways by tracing the fate of atoms from precursors to final products. In the context of dTDP-sugar biosynthesis, stable isotopes such as ¹³C or ¹⁸O, or radioisotopes like ¹⁴C, can be incorporated into early precursors like glucose. The labeled intermediates and final products are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This approach allows researchers to confirm reaction mechanisms, such as the source of oxygen atoms or the stereochemistry of reactions. For example, radiolabeling experiments were used to demonstrate that RmlC from Salmonella enterica catalyzes the formation of dTDP-6-deoxy-L-lyxo-4-hexulose from its D-xylo isomer. nih.gov The identity of reaction products, such as the final dTDP-L-rhamnose synthesized by a one-pot enzymatic system, is routinely confirmed by detailed ¹H-NMR and ¹³C-NMR analysis, which provides an unambiguous structural determination. georgefox.edunih.gov By analyzing the coupling constants and chemical shifts in the NMR spectra of a product derived from a ¹³C-labeled substrate, the precise location of each labeled atom can be determined, confirming the proposed enzymatic transformations.

Recombinant Protein Expression and Purification for Enzymological Studies

To perform detailed in vitro characterization of enzymes, they must be available in a pure and active form. This is almost universally achieved through recombinant protein expression and purification. bio-rad.com The genes encoding the enzymes of interest, such as rmlA, rmlB, rmlC, and rmlD from organisms like Saccharothrix syringae or Saccharopolyspora spinosa, are cloned into expression vectors. frontiersin.orgacs.org These vectors are designed to append an affinity tag (e.g., a polyhistidine-tag or GST-tag) to the protein, which greatly simplifies purification.

The most common host for expression is E. coli, particularly the BL21(DE3) strain, which is engineered for high-level protein production. frontiersin.orgnih.gov After inducing protein expression, the bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography. bio-rad.com For example, a His-tagged protein will bind to a resin containing immobilized nickel ions and can be selectively eluted. The purity of the final protein is typically assessed by SDS-PAGE. This methodology provides the purified enzymes necessary for the enzymatic assays described in section 8.1, allowing for the determination of kinetic parameters (Kₘ, k꜀ₐₜ) and substrate specificity. acs.orgnih.gov

Table 3: Summary of Recombinant Enzyme Production for Pathway Studies

Enzyme(s) Source Organism Expression Host Purification Method Purpose Source
SpnO, N, Q, R, S Saccharopolyspora spinosa Escherichia coli Affinity Chromatography In vitro characterization of dTDP-D-forosamine pathway acs.orgnih.gov
RmlA, B, C, D Saccharothrix syringae Escherichia coli BL21(DE3) Ni-NTA Affinity Chromatography One-pot synthesis of dTDP-L-rhamnose frontiersin.orgnih.gov
RmlB, C, GacA Streptococcus pyogenes Not specified Not specified Biochemical assays and inhibitor screening nih.gov
RmlC, RmlD Mesorhizobium loti Escherichia coli Not specified Preparative synthesis of dTDP-L-rhamnose nih.gov

Co-expression Systems for Complex Enzyme Assemblies

Some enzymes require interaction with other proteins to be stable, soluble, or active. In such cases, co-expression of the partner proteins in the same host cell is a necessary strategy. A clear example of this is found in the study of the dTDP-L-rhamnose pathway in the nematode Caenorhabditis elegans. The reductase enzyme, RML-4, could only be expressed and purified in an active form when it was co-expressed with a partner protein, RML-5. nih.gov The two proteins were found to form a stable complex, which was essential for obtaining active RML-4 for in vitro studies. nih.gov

Co-expression can also refer to the simultaneous expression of all enzymes in a multi-step pathway within a single host to facilitate "one-pot" synthesis of the final product. This has been effectively demonstrated for the dTDP-L-rhamnose pathway, where four to six different enzymes are expressed together to convert simple starting materials like dTMP and glucose-1-phosphate directly to dTDP-L-rhamnose, bypassing the need to purify each intermediate. frontiersin.orgnih.gov This whole-cell biocatalyst approach is highly efficient for the preparative synthesis of complex molecules.

Future Research Directions and Challenges

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The proposed biosynthesis of dTDP-4-oxo-5-C-methyl-L-rhamnose presents several significant challenges, as key enzymatic steps are currently uncharacterized. The pathway is believed to originate from dTDP-D-glucose, the product of the well-known enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase). nih.govfrontiersin.org From the common intermediate dTDP-4-keto-6-deoxy-D-glucose, the pathway must diverge significantly from the canonical route to dTDP-L-rhamnose. researchgate.netmdpi.com

The central uncharacterized step is the C-methylation at the C-5 position of the hexose (B10828440) ring. This reaction necessitates a novel S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase. While O-methyltransferases involved in modifying rhamnose attached to aglycones, such as SpnH, SpnI, and SpnK in spinosyn biosynthesis, are known, a C-methyltransferase acting on the nucleotide-sugar precursor is a distinct enzymatic function that requires discovery and characterization. nih.govacs.orgnih.gov

Following methylation, the stereochemistry of the sugar must be altered. The canonical pathway uses RmlC, a 3,5-epimerase, to convert dTDP-4-dehydro-6-deoxy-D-glucose into its L-rhamno configured counterpart. wikipedia.orguea.ac.uk A pivotal research question is whether a known RmlC homolog can process the novel C-5 methylated substrate or if a specialized epimerase is required. Finally, the pathway must terminate at the 4-oxo state, foregoing the final reduction step catalyzed by RmlD in the standard rhamnose pathway. frontiersin.org This implies a mechanism to protect this reactive keto-sugar from non-specific reduction by cellular enzymes, a challenge that remains to be explored.

Discovery of Novel this compound-Dependent Glycosyltransferases

The existence of a unique sugar donor like this compound strongly implies the co-evolution of specialized glycosyltransferases (GTs) capable of recognizing and transferring this specific moiety to an acceptor molecule. nih.govportlandpress.com These GTs are essential for the biological function of the sugar, incorporating it into secondary metabolites.

Future research will focus on genome mining of organisms that produce natural products containing C-methylated sugars. The biosynthetic gene clusters for these compounds are expected to contain the genes for these novel GTs. For instance, the spinosyn gene cluster contains SpnG, a rhamnosyltransferase that attaches the rhamnose moiety to the polyketide core. mdpi.com Analogous GTs for a 5-C-methylated substrate would need to be identified and biochemically characterized. A significant challenge will be to demonstrate the substrate specificity of these putative GTs, confirming that they preferentially utilize this compound over the more common dTDP-L-rhamnose. nih.gov

High-Throughput Screening for Pathway Modulators

Once the novel biosynthetic enzymes, particularly the putative C5-methyltransferase and the specialized epimerase, are identified, they become prime targets for the development of high-throughput screening (HTS) assays to find pathway modulators. nih.govresearchgate.net These modulators could be valuable as biochemical probes or as leads for the development of new antibiotics or herbicides, depending on the biological role of the final natural product.

Assays could be designed to monitor specific aspects of the enzymatic reactions. For example, a screen for inhibitors of the C5-methyltransferase could measure the consumption of the methyl donor, SAM. The development of HTS methods for the production of spinosad in Saccharopolyspora spinosa demonstrates the feasibility of applying such techniques to complex secondary metabolite pathways. nih.govresearchgate.net These screens can identify compounds that not only inhibit but also potentially enhance pathway flux, which is valuable for industrial biotechnology. mdpi.comnih.gov

Enzyme TargetPotential HTS MethodMonitored Signal
Putative C5-MethyltransferaseCoupled enzyme assayChange in fluorescence or absorbance
Specialized 3,5-EpimeraseHPLC- or MS-based assayFormation of epimerized product
GlycosyltransferaseFluorescence polarizationBinding of sugar-donor to GT

Integration of Omics Data for Comprehensive Understanding

A comprehensive "omics" approach is indispensable for identifying and understanding the biosynthetic pathway for this compound. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, a complete picture of the pathway and its regulation can be assembled.

Comparative genomics between an organism that produces a 5-C-methyl-rhamnose-containing compound and a closely related non-producing species can rapidly identify the putative biosynthetic gene cluster. This approach has been successfully used to study the biosynthesis of spinosyns in Saccharopolyspora species. colby.eduacs.orgfrontiersin.org

Genomics identifies the candidate genes.

Transcriptomics reveals if these genes are co-regulated and expressed under specific conditions.

Proteomics confirms the translation of these genes into functional enzymes.

Metabolomics can be used to detect the presence of the this compound intermediate and the final natural product in cell extracts, providing direct chemical evidence for the pathway's activity.

Development of Advanced Biosynthetic Platforms for Sustainable Production

The discovery and characterization of the this compound pathway opens the door to its reconstitution in a heterologous host, creating a sustainable platform for the production of this rare sugar. Such platforms are highly valuable for producing sufficient quantities of the nucleotide-sugar for biochemical studies and for use in chemoenzymatic synthesis to create novel glycosylated molecules.

Metabolic engineering of microbial hosts like Escherichia coli or yeast would be the primary strategy. youtube.comyoutube.com This involves expressing the entire enzymatic cascade, from the initial RmlA/B enzymes to the novel C5-methyltransferase and epimerase. Lessons learned from the metabolic engineering of Saccharopolyspora spinosa for increased spinosad production, which involved overexpressing genes for precursor supply (rhamnose, forosamine, and SAM), provide a clear roadmap for these efforts. nih.govnih.govresearchgate.net

Key challenges include ensuring the functional expression and solubility of all enzymes, balancing the expression levels to avoid the accumulation of toxic intermediates, and optimizing the host's central metabolism to provide a high flux of the necessary precursors: glucose-1-phosphate and dTTP. The development of one-pot enzymatic systems for the synthesis of the related dTDP-L-rhamnose serves as an excellent model for creating cell-free biosynthetic platforms. frontiersin.org

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of dTDP-4-oxo-5-C-methyl-L-rhamnose in bacterial systems?

  • Methodological Answer : The biosynthesis involves a multi-step pathway starting with dTDP-glucose. Key enzymes include dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) and dTDP-4-dehydrorhamnose reductase (EC 1.1.1.133). The latter catalyzes the NADPH-dependent reduction of dTDP-4-dehydro-β-L-rhamnose to dTDP-β-L-rhamnose. To validate this pathway, researchers should use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) coupled with LC-MS to track intermediate formation . Enzyme activity assays under controlled pH and temperature (e.g., 37°C, pH 7.4) are critical for kinetic analysis.

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (for nucleotide absorption) or mass spectrometry (MS) with electrospray ionization (ESI) is recommended. For quantification, prepare a standard curve using synthetic this compound. Matrix effects can be mitigated by solid-phase extraction (SPE) using C18 cartridges. Cross-validation with 1H^1\text{H}-NMR (e.g., observing characteristic anomeric proton signals at δ 5.2–5.4 ppm) ensures structural fidelity .

Q. What is the biological significance of this compound in bacterial cell wall synthesis?

  • Methodological Answer : This compound is a precursor for L-rhamnose, a component of lipopolysaccharides (LPS) in Gram-negative bacteria and exopolysaccharides in pathogens like Mycobacterium tuberculosis. To study its role, employ gene knockout models (e.g., rfbC mutants) and analyze phenotypic changes using transmission electron microscopy (TEM) for cell wall integrity or biofilm assays. Metabolomic profiling (GC-MS or LC-MS) can correlate its depletion with virulence attenuation .

Advanced Research Questions

Q. How can contradictory kinetic data for dTDP-4-dehydrorhamnose reductase be resolved in studies of this compound biosynthesis?

  • Methodological Answer : Discrepancies in KmK_m and kcatk_{cat} values often arise from assay conditions (e.g., ionic strength, cofactor purity). Standardize protocols using recombinant enzymes (e.g., His-tagged proteins purified via affinity chromatography) and pre-equilibrate reactions with NADPH. Employ rapid mix-quench mass spectrometry (RMQ-MS) to capture transient intermediates and validate steady-state assumptions . Statistical tools like Bland-Altman plots can assess inter-laboratory variability.

Q. What experimental approaches are suitable for investigating the role of this compound in multidrug-resistant (MDR) bacterial strains?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) to identify upregulation of rml (rhamnose biosynthesis) genes in MDR isolates. Pair this with CRISPR interference (CRISPRi) to silence specific genes and assess changes in antibiotic susceptibility via minimum inhibitory concentration (MIC) assays. Structural studies (X-ray crystallography or cryo-EM) of enzyme-substrate complexes can reveal mutations conferring resistance .

Q. How should researchers manage data reproducibility challenges in structural studies of this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For crystallographic data, deposit raw diffraction images in repositories like SBGrid. Use tools like DMPTool to outline data validation steps (e.g., R-free value cross-checks). Collaborative platforms (e.g., CCP4 or Phenix) ensure standardized refinement protocols .

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dTDP-4-oxo-5-C-methyl-L-rhamnose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.